molecular formula C20H25N3O3 B2433677 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396713-76-0

3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2433677
CAS RN: 1396713-76-0
M. Wt: 355.438
InChI Key: VOVIBHBPBJVOHI-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Synthesis of Potential CNS Agents

One study involves the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as potential central nervous system (CNS) agents, highlighting the creation of analogues to previously reported compounds. This research demonstrated that certain compounds exhibited significant activity against tetrabenazine-induced ptosis, a property common among antidepressants, indicating potential for CNS applications (L. Martin et al., 1981).

Novel Synthetic Pathways

Another research effort focused on the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety. This study explored the versatility of certain compounds as building blocks for synthesizing diverse heterocyclic compounds, indicating a broad application in medicinal chemistry and synthetic organic chemistry (A. Farag et al., 2011).

Drug Metabolism Studies

Research on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified various metabolites, including those resulting from N-demethylation and amide hydrolysis. This study provides insights into the metabolic pathways of drugs in humans, which is crucial for the development of safe and effective medications (Aishen Gong et al., 2010).

Anti-Acetylcholinesterase Activity

Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. This research is significant for understanding compounds that may be developed for treating conditions such as Alzheimer's disease, highlighting the therapeutic potential of these derivatives (H. Sugimoto et al., 1990).

properties

IUPAC Name

3-(dimethylamino)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-22(2)18-5-3-4-16(12-18)19(24)21-13-15-6-9-23(10-7-15)20(25)17-8-11-26-14-17/h3-5,8,11-12,14-15H,6-7,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIBHBPBJVOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

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